N-Methyl-3,4-dichlorobenzylamine
Overview
Description
N-Methyl-3,4-dichlorobenzylamine: is an organic compound with the molecular formula C8H9Cl2N It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions, and the amine group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-3,4-dichlorobenzylamine can be synthesized through the reductive amination of 3,4-dichlorobenzaldehyde with methylamine. The reaction typically involves the following steps:
Condensation: 3,4-dichlorobenzaldehyde reacts with methylamine in anhydrous 1,2-dichloroethane under a nitrogen atmosphere to form an imine intermediate.
Reduction: The imine intermediate is then reduced using sodium triacetoxyborohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale Condensation: Using industrial reactors to mix 3,4-dichlorobenzaldehyde and methylamine.
Efficient Reduction: Employing large-scale reduction techniques with sodium triacetoxyborohydride or other suitable reducing agents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-3,4-dichlorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as methoxy or tert-butyl derivatives can be formed.
Oxidation Products: Imines or nitriles are the major products of oxidation.
Reduction Products: Secondary or tertiary amines are formed upon reduction.
Scientific Research Applications
Chemistry: N-Methyl-3,4-dichlorobenzylamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in various coupling reactions.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to disrupt cell membranes of bacteria and fungi, leading to their inhibition or death .
Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic effects, particularly in antimicrobial treatments.
Mechanism of Action
The mechanism of action of N-Methyl-3,4-dichlorobenzylamine as an antimicrobial agent involves the disruption of cell membranes in bacteria and fungi. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets the lipid bilayer of the cell membrane, causing increased permeability and loss of membrane integrity .
Comparison with Similar Compounds
3,4-Dichlorobenzylamine: Similar structure but lacks the methyl group on the amine.
N-Methyl-2,4-dichlorobenzylamine: Similar structure but with chlorine atoms at different positions.
N-Methyl-3,5-dichlorobenzylamine: Similar structure but with chlorine atoms at different positions.
Uniqueness: N-Methyl-3,4-dichlorobenzylamine is unique due to the specific positioning of the chlorine atoms and the methylation of the amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEHPEYVNJXYEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204896 | |
Record name | Benzenemethanamine, 3,4-dichloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5635-67-6 | |
Record name | 3,4-Dichloro-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5635-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 3,4-dichloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005635676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3,4-dichloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3,4-dichlorophenyl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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